molecular formula C20H22N4O2S2 B2461875 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide CAS No. 894010-07-2

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide

Cat. No.: B2461875
CAS No.: 894010-07-2
M. Wt: 414.54
InChI Key: HIDBCJQADHGWSD-UHFFFAOYSA-N
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Description

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O2S2 and its molecular weight is 414.54. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

The compound has been noted for its potential in cancer research. African medicinal spices and vegetables, including compounds with similar structures, have shown cytotoxic effects against cancer cells. The mode of action for these compounds includes inducing apoptosis, disrupting mitochondrial membrane potential, generating reactive oxygen species, and activating caspase enzymes, which are crucial in cell death pathways (Kuete, Karaosmanoğlu, & Sivas, 2017).

Role in Medicinal Chemistry

The compound's structure is related to heterocycles like pyrazole, known for their significance in medicinal chemistry. Pyrazole derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. These derivatives are used as synthons in organic synthesis, highlighting their importance in drug development and medicinal chemistry (Dar & Shamsuzzaman, 2015).

Synthetic and Catalytic Applications

The structural analogs of the compound, especially those involving aromatic rings, have been studied for their potential carcinogenicity and bioactivity. These studies help understand the chemical and biological behavior of such compounds, offering insights into their potential applications in synthesis and catalysis (Ashby, Styles, Anderson, & Paton, 1978).

Neuropharmacology and Pain Management

Compounds with a similar structure have been evaluated for their neuropharmacological properties, particularly as antagonists of specific receptors in the central nervous system. These compounds are of interest in neurodegeneration, addiction, anxiety, and pain management research, highlighting their potential applications in developing therapies for various neurological conditions (Lea & Faden, 2006).

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c1-13-20(28-14(2)22-13)16-8-9-19(24-23-16)27-12-18(25)21-11-10-15-6-4-5-7-17(15)26-3/h4-9H,10-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDBCJQADHGWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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